ROCK-I Inhibition: 6-Methoxyisoquinolin-1-amine is a Foundational Fragment for Achieving Low Nanomolar Potency in Optimized Leads
6-Methoxyisoquinolin-1-amine itself was identified as a key fragment hit in a fragment-based NMR screen targeting ROCK-I. While the parent fragment (1-aminoisoquinoline) demonstrates negligible ROCK-I inhibition, optimized growth from the 6-methoxyisoquinolin-1-amine core has yielded advanced leads with significantly enhanced potency. For example, a patented Bristol-Myers Squibb compound (US11299488, Example 33), which incorporates the 6-methoxyisoquinolin-1-yl-amino moiety, exhibited an IC50 of 17 nM against human ROCK-II [1]. This represents a substantial improvement from the weak activity of the starting fragment, demonstrating the scaffold's essential role in achieving low nanomolar potency. Furthermore, lead compound 14A, optimized from the 6-substituted series, demonstrated equipotent activity against both ROCK-I and ROCK-II and showed robust in vivo efficacy in a spontaneous hypertensive rat model .
| Evidence Dimension | ROCK-II Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 17 nM (for derivative US11299488, Example 33) |
| Comparator Or Baseline | Unsubstituted isoquinolin-1-amine fragment (negligible activity) |
| Quantified Difference | Improvement from weak/inactive fragment to 17 nM lead compound |
| Conditions | ROCK-II kinase assay; 30 μL assay containing 20 mM HEPES, pH 7.5 |
Why This Matters
This quantitative potency demonstrates the 6-methoxyisoquinolin-1-amine scaffold's unique ability to be transformed into a low-nanomolar ROCK inhibitor, a critical benchmark for researchers selecting a core for kinase drug discovery projects.
- [1] BindingDB. (2022). BDBM549142: 2-(((2S,4s,6S)-6-((6-methoxy-isoquinolin-1-yl)amino)spiro[3.3]heptan-2-yl)oxy)nicotinamide. US11299488, Example 33. View Source
